N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE typically involves multiple steps, including:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an anhydride.
Introduction of the sulfonyl group: This step may involve the reaction of a sulfonyl chloride with an aromatic amine.
Substitution reactions: Chlorination and ethoxylation reactions are used to introduce the chloro and ethoxy groups, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological molecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could act as a ligand, facilitating the formation of active catalytic species.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-2-[4-METHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]PROPIONAMIDE
Uniqueness
The unique combination of functional groups in N-(3-CHLORO-2-METHYLPHENYL)-2-[4-ETHOXY(PHENYLSULFONYL)ANILINO]ACETAMIDE may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, compared to similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-30-19-14-12-18(13-15-19)26(31(28,29)20-8-5-4-6-9-20)16-23(27)25-22-11-7-10-21(24)17(22)2/h4-15H,3,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLJXNTXCAAJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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